molecular formula C13H12ClN5O3S2 B2560271 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097922-44-4

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No. B2560271
CAS RN: 2097922-44-4
M. Wt: 385.84
InChI Key: UQXYLEPNMIFUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a useful research compound. Its molecular formula is C13H12ClN5O3S2 and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have explored its efficacy against viruses, including SARS-CoV-2 (the virus responsible for COVID-19). Further studies are needed to understand its mechanism of action and optimize its antiviral potential .

Heterocyclic Synthesis

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine contains a unique heterocyclic system. Scientists investigate its synthetic pathways and explore convenient methods for constructing derivatives of the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold .

Energetic Compounds

The compound’s structure allows for the assembly of energetic materials. By combining C–NO2, gem-dinitro, and C–NH2 or N → O moieties with the [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring, researchers have designed novel energetic compounds .

Epilepsy Research

Preliminary structure-activity relationship (SAR) studies indicate that the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one core is essential for antiepileptic activity. Docking studies using GABA A receptor models align with experimental observations .

properties

IUPAC Name

7-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O3S2/c1-8-4-11(19-13(17-8)15-7-16-19)22-9-5-18(6-9)24(20,21)12-3-2-10(14)23-12/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXYLEPNMIFUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

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